molecular formula C9H5ClN2O3 B13901211 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid

2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid

Cat. No.: B13901211
M. Wt: 224.60 g/mol
InChI Key: RAWOBJVNKZTFDS-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position, a furan ring at the 6-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with 2-furylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene, or ethanol.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Major Products Formed

    Substituted Pyrimidines: Formed through substitution reactions.

    Furan Derivatives: Formed through oxidation of the furan ring.

    Coupled Products: Formed through coupling reactions with various boronic acids or halides.

Scientific Research Applications

2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid is unique due to the presence of both a furan ring and a carboxylic acid group on the pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

2-chloro-6-(furan-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3/c10-9-11-5(7-2-1-3-15-7)4-6(12-9)8(13)14/h1-4H,(H,13,14)

InChI Key

RAWOBJVNKZTFDS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)Cl)C(=O)O

Origin of Product

United States

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